1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound featuring a fused triazoloquinoline core substituted with a 2,4-dichlorophenyl group at the 1-position. The 2,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which may influence pharmacokinetic properties such as lipophilicity and receptor binding .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-6-7-12(13(18)9-11)16-20-19-15-8-5-10-3-1-2-4-14(10)21(15)16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIDLLWIHMBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting hydrazine with an appropriate nitrile or ester under acidic or basic conditions.
Quinoline Formation: The quinoline moiety is then introduced through a cyclization reaction involving an aniline derivative and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the triazole and quinoline intermediates. This is typically achieved through a nucleophilic substitution reaction, where the triazole acts as a nucleophile and the quinoline as an electrophile.
Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group. Common reagents for these reactions include alkyl halides, amines, and thiols.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are often facilitated by acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in reduced triazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of oncology. In studies involving various cancer cell lines, derivatives of 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline have been evaluated for their antiproliferative effects. For instance, a derivative identified as 17l demonstrated significant inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM respectively. This indicates that the compound could serve as a lead for developing new anticancer agents .
Kinase Inhibition
In addition to its anticancer properties, this compound has been investigated for its role as a dual inhibitor of c-Met and VEGFR-2 kinases. The c-Met kinase is often implicated in cancer progression and metastasis, while VEGFR-2 is crucial for angiogenesis. Compound 17l exhibited an IC50 of 26 nM against c-Met and 2.6 µM against VEGFR-2 . This dual inhibition suggests that it may not only impede tumor growth but also inhibit the formation of new blood vessels that supply tumors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like this compound. Modifications to the triazole and quinoline moieties can significantly affect biological activity:
- Substituents : The introduction of different substituents on the phenyl ring has been shown to enhance antiproliferative activity.
- Core Structure : The triazolo[4,3-a]quinoline core appears to be a critical pharmacophore that contributes to the compound's biological activity .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of this compound and evaluated their biological activities:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of various enzymes, including kinases and proteases, which play crucial roles in cell signaling and metabolism.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Anticonvulsant Activity
Triazoloquinoline derivatives with substituents at the 1-, 5-, or 7-positions exhibit notable anticonvulsant effects. Key comparisons include:
Key Findings :
- The triazole ring is critical for activity; conversion to triazolone (e.g., compound series II in ) abolishes anticonvulsant effects .
- Electron-withdrawing substituents (e.g., fluorophenyl) enhance potency compared to alkoxy groups .
- 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is expected to exhibit superior lipophilicity and blood-brain barrier penetration due to the dichlorophenyl group, though direct activity data are unavailable.
Anticancer and Topoisomerase II Inhibition
Triazoloquinoxaline and triazoloquinoline derivatives show anticancer activity via Topoisomerase II (TopoII) inhibition and DNA intercalation:
Key Findings :
- Quinoxaline derivatives (e.g., ) generally show stronger TopoII inhibition than triazoloquinolines, but dichlorophenyl-substituted analogs (e.g., ) retain cytotoxic potency.
- The dichlorophenyl group may enhance DNA binding affinity through hydrophobic interactions, though this requires validation for 1-(2,4-dichlorophenyl)-triazoloquinoline.
Receptor Binding and Selectivity
Adenosine Receptor Antagonism
4-Amino-substituted triazoloquinoxalines demonstrate high adenosine receptor (AR) affinity:
Key Findings :
- Substitution at the 1-position (e.g., trifluoromethyl) dramatically improves A1 selectivity .
Biological Activity
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of triazoloquinolines, which are known for their potential therapeutic applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C12H8Cl2N4
- Molecular Weight : 279.13 g/mol
This compound features a triazole ring fused to a quinoline structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant growth inhibition against various cancer cell lines. For instance:
- Inhibition Studies : The compound exhibited IC50 values ranging from 0.20 to 2.58 μM against different cancer cell lines as reported in recent literature .
- Mechanism of Action : It is believed that the compound may exert its anticancer effects through the inhibition of key metabolic enzymes and tyrosine kinases involved in cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial and Antifungal Properties : Studies have indicated that derivatives of triazoloquinolines possess potent antibacterial and antifungal activities. The specific activity against pathogens such as Staphylococcus aureus and Candida albicans has been documented .
- Structure-Activity Relationship (SAR) : Modifications in the triazole and quinoline moieties have been explored to enhance antimicrobial efficacy while minimizing toxicity .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also influence neuropharmacological pathways:
- Potential as a Neuroprotective Agent : Some studies indicate that compounds within this class may protect against neurodegeneration through antioxidant mechanisms .
- Cardiotoxicity Concerns : While exploring its pharmacological profile, researchers noted potential cardiotoxicity linked to hERG ion channel inhibition at higher concentrations .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with quinoline precursors. A common approach (adapted from and ) includes:
- Step 1: Reacting 2,4-dichlorophenoxyacetic acid hydrazide with a quinoline-based aldehyde under reflux in polar aprotic solvents (e.g., DMSO or ethanol).
- Step 2: Cyclization via acid catalysis (e.g., glacial acetic acid) to form the triazole ring.
- Optimization: Use continuous flow reactors () or microwave-assisted synthesis () to enhance yield (65–85% reported) and reduce by-products. Purity is validated via HPLC (>95%) and recrystallization in ethanol-water mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and confirm ring fusion ().
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated ~370–400 g/mol) and fragmentation patterns.
- X-ray Crystallography: Resolves bond angles and torsional strain in the triazoloquinoline core (e.g., monoclinic crystal systems, as in ).
- HPLC: Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition: Test interactions with cytochrome P450 or kinase targets via fluorescence polarization .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Compare binding affinities across studies to identify key residues (e.g., Ser84 in E. coli gyrase).
- QSAR Modeling: Develop quantitative structure-activity relationships to explain variations in IC values linked to substituent electronic effects (e.g., electron-withdrawing Cl groups enhancing target binding).
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to validate experimental IC discrepancies .
Q. What experimental strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Cu(I) catalysts () for regioselective cyclization.
- Solvent Optimization: Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediates and adjust parameters in real-time .
Q. How can crystallographic data inform the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Crystal Packing Analysis: Identify intermolecular interactions (e.g., C–H⋯N hydrogen bonds in ) that influence solubility.
- Salt Formation: Co-crystallize with counterions (e.g., HCl or sodium citrate) to improve bioavailability.
- Polymorph Screening: Use high-throughput crystallization to isolate forms with optimal dissolution rates .
Data Contradictions and Resolution
Example Contradiction: Conflicting reports on antimicrobial potency (e.g., MIC values ranging from 2–32 µg/mL).
Resolution Strategy:
- Standardize Assay Conditions: Control pH, inoculum size, and growth media (e.g., Mueller-Hinton II broth).
- Synergistic Studies: Combine with β-lactamase inhibitors to distinguish intrinsic activity from resistance mechanisms.
- Metabolomic Profiling: Use LC-MS to identify bacterial metabolite shifts linked to compound exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
